molecular formula C11H14O3S B13490331 5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione

5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione

Cat. No.: B13490331
M. Wt: 226.29 g/mol
InChI Key: WKZZOTYCKIENBG-UHFFFAOYSA-N
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Description

5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione can be achieved through various synthetic routes. One common method involves the reaction of thiophene-2-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol and a base like sodium ethoxide .

Industrial production methods for thiophene derivatives often involve multi-step processes that include the preparation of intermediate compounds, followed by cyclization and functional group modifications. These methods are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory or anticancer effects .

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

5-ethoxy-1-thiophen-2-ylpentane-1,3-dione

InChI

InChI=1S/C11H14O3S/c1-2-14-6-5-9(12)8-10(13)11-4-3-7-15-11/h3-4,7H,2,5-6,8H2,1H3

InChI Key

WKZZOTYCKIENBG-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)CC(=O)C1=CC=CS1

Origin of Product

United States

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